

Comparative Cytotoxicity Profiling of Antileishmanial Agent-14

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Compound of Interest		
Compound Name:	Antileishmanial agent-14	
Cat. No.:	B15138823	Get Quote

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This guide provides a comparative analysis of the cytotoxic profile of the novel investigational compound, **Antileishmanial agent-14**, against established therapies, Amphotericin B and Miltefosine. The data presented is intended to offer an objective overview of the agent's performance, supported by standardized experimental protocols.

Executive Summary

Antileishmanial agent-14 demonstrates significant potency against both promastigote and amastigote forms of Leishmania donovani, the causative agent of visceral leishmaniasis. Notably, it exhibits a promising safety profile with a high selectivity index when compared to current treatments. This suggests that Antileishmanial agent-14 has the potential for a wider therapeutic window, warranting further preclinical and clinical investigation.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of **Antileishmanial agent-14**, Amphotericin B, and Miltefosine against Leishmania donovani and a mammalian macrophage cell line (J774A.1).



Compound	IC50 vs. L. donovani Promastigotes (μΜ)	IC50 vs. L. donovani Amastigotes (μΜ)	CC50 vs. J774A.1 Macrophages (µM)	Selectivity Index (CC50/IC50 Amastigotes)
Antileishmanial agent-14	2.5	1.8	> 50	> 27.8
Amphotericin B	0.6 - 0.7[1]	0.1 - 0.4[1]	~25	~62.5 - 250
Miltefosine	0.4 - 3.8[1]	0.9 - 4.3[1]	~17[2]	~3.9 - 18.9

- IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of the parasite's growth.
- CC₅₀ (Half-maximal cytotoxic concentration): The concentration of a drug that is required to kill 50% of the host cells.
- Selectivity Index (SI): A ratio that measures the relative safety of a compound. A higher SI
 indicates greater selectivity for the parasite over host cells.

Experimental Protocols MTT Assay for Cytotoxicity Assessment

The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. This method assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

- Leishmania donovani promastigotes and amastigotes
- J774A.1 murine macrophage cell line
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
- MTT solution (5 mg/mL in PBS)



- Dimethyl sulfoxide (DMSO)
- 96-well microtiter plates
- Microplate reader

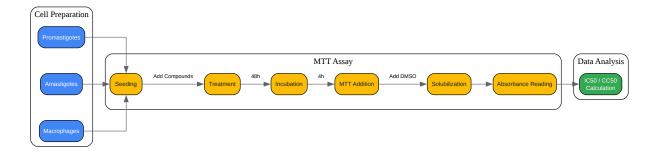
Procedure:

- Cell Seeding:
 - For promastigotes, seed 1 x 10⁶ cells/mL in a 96-well plate.
 - For amastigotes, infect J774A.1 macrophages at a parasite-to-cell ratio of 10:1 and incubate for 24 hours. Remove extracellular parasites by washing.
 - For mammalian cell cytotoxicity, seed J774A.1 macrophages at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- Compound Treatment: Add serial dilutions of the test compounds (Antileishmanial agent-14, Amphotericin B, Miltefosine) to the wells. Include a vehicle control (DMSO) and an untreated control.
- Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.
- MTT Addition: Add 20 μL of MTT solution to each well and incubate for a further 4 hours.
 During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: The IC₅₀ and CC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentrations using a non-linear regression analysis.

Visualizations



Experimental Workflow



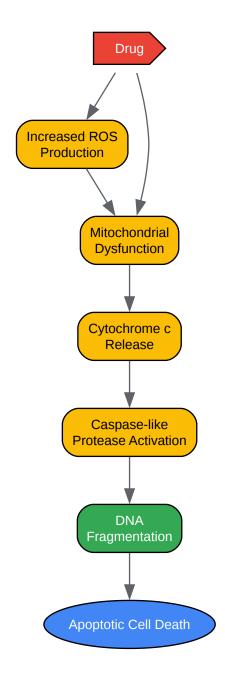
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Cytotoxicity testing workflow.

Signaling Pathway: Apoptosis in Leishmania

The primary mechanism of action for many antileishmanial drugs involves the induction of apoptosis, or programmed cell death, in the parasite. While the complete pathway in Leishmania is still under investigation and differs from that in mammals, key events have been identified.





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Simplified apoptosis pathway in Leishmania.

This pathway illustrates that the antileishmanial agent can induce an increase in reactive oxygen species (ROS) and cause mitochondrial dysfunction. This leads to the release of cytochrome c, which in turn activates caspase-like proteases. These proteases are responsible for the fragmentation of the parasite's DNA, ultimately leading to apoptotic cell death.



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References

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